molecular formula C18H18N2O2 B4291192 5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B4291192
M. Wt: 294.3 g/mol
InChI Key: MDXBSLZCDBUPGB-UHFFFAOYSA-N
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Description

5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, also known as BZC, is a chemical compound that belongs to the benzodiazepine family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde acts on the GABA-A receptor, a neurotransmitter receptor that is responsible for inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. This results in the sedative, anxiolytic, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, it has been found to exhibit anticonvulsant activity by reducing the frequency and duration of seizures.

Advantages and Limitations for Lab Experiments

5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. It exhibits a range of pharmacological effects, making it a versatile compound for studying various medical conditions. However, this compound also has some limitations. It has poor solubility in water, making it difficult to administer in vivo. Additionally, it has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. One potential area of research is the development of this compound derivatives with improved solubility and pharmacological properties. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential use in cancer therapy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, anti-anxiety, and anti-seizure properties make it a versatile compound for studying various medical conditions. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Scientific Research Applications

5-benzyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been extensively studied for its potential application in the treatment of various medical conditions. It has been found to exhibit anti-inflammatory, anti-anxiety, and anti-seizure properties. This compound has also been investigated for its potential use in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

1-benzyl-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14-11-18(22)19(12-15-7-3-2-4-8-15)16-9-5-6-10-17(16)20(14)13-21/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXBSLZCDBUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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